molecular formula C14H7F4N3O2 B8054643 3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one

3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one

Cat. No.: B8054643
M. Wt: 325.22 g/mol
InChI Key: JGBRSNZQUZGJMS-UHFFFAOYSA-N
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Description

The compound identified as “3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific chemical structure and reactivity, which make it suitable for a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Medicine: this compound could be investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways

Properties

IUPAC Name

3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBRSNZQUZGJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NC(=O)ON3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NC(=O)ON3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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